Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

2-Hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic compound featuring both hydroxyl and aldehyde functional groups on a quinoline backbone. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex heterocycles and chelating ligands. Its aldehyde group enables condensation reactions, while the hydroxyl group offers coordination sites for metal binding, useful in catalytic and material science applications. The compound's stability and selectivity further enhance its utility in pharmaceutical and agrochemical research. Its well-defined chemical properties facilitate precise modifications, supporting advancements in medicinal chemistry and functional material design.
2-Hydroxyquinoline-3-carbaldehyde structure
91301-03-0 structure
Product name:2-Hydroxyquinoline-3-carbaldehyde
CAS No:91301-03-0
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00563443
CID:803685
PubChem ID:589334

2-Hydroxyquinoline-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
    • 2(1H)-Quinolinone-3-carboxaldehyde
    • 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
    • 2-hydroxyquinoline-3-carbaldehyde
    • 2-oxo-1H-quinoline-3-carbaldehyde
    • 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
    • 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
    • 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
    • 2-Hydroxy-3-formylquinoline
    • 2-Hydroxy-3-quinolinecarboxaldehyde
    • 2-Hydroxy-quinoline-3-carbaldehyde
    • 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
    • 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
    • 3-Formyl-2-hydroxyquinoline
    • 3-Formyl-2-quinolone
    • 3-Formylcarbostyril
    • 3-Formylquinolin-2(1H)-one
    • 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
    • CHEMBL3609843
    • STL381739
    • BP-10827
    • 91301-03-0
    • 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
    • 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
    • DTXSID30343371
    • Oprea1_039486
    • SY042010
    • Z56974846
    • Oprea1_305229
    • AKOS000320276
    • MFCD02642162
    • 2-Hydroxy-3-quinolinecarbaldehyde #
    • MFCD00563443
    • quinolone-3-carbaldehyde
    • WLZ3334
    • 3-FORMYL-2QUINOLONE
    • SCHEMBL98219
    • BBL028761
    • STK050769
    • H-2008
    • F0342-0036
    • EN300-07553
    • 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
    • 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
    • AB11914
    • J-510204
    • AKOS000270322
    • CS-0117078
    • 2-Hydroxyquinoline-3-carbaldehyde
    • MDL: MFCD00563443
    • Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
    • InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
    • SMILES: O=CC1C(=O)NC2C(=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 173.04800
  • Monoisotopic Mass: 173.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Melting Point: >250°C
  • Boiling Point: 434.9℃ at 760 mmHg
  • PSA: 50.19000
  • LogP: 1.75290
  • Sensitiveness: Air Sensitive

2-Hydroxyquinoline-3-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Hydroxyquinoline-3-carbaldehyde Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Hydroxyquinoline-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM229626-1g
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
91301-03-0 95%
1g
$89 2022-08-31
Enamine
EN300-07553-5.0g
2-hydroxyquinoline-3-carbaldehyde
91301-03-0 95%
5g
$260.0 2023-05-01
Enamine
EN300-07553-0.05g
2-hydroxyquinoline-3-carbaldehyde
91301-03-0 95%
0.05g
$23.0 2023-10-28
eNovation Chemicals LLC
D767695-10g
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
91301-03-0 95%
10g
$495 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020899-500mg
2(1H)-Quinolinone-3-carboxaldehyde
91301-03-0
500mg
2485.0CNY 2021-08-04
TRC
H947170-100mg
2-Hydroxyquinoline-3-carbaldehyde
91301-03-0
100mg
$144.00 2023-05-18
TRC
H947170-25mg
2-Hydroxyquinoline-3-carbaldehyde
91301-03-0
25mg
$64.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33508-1g
2(1H)-Quinolinone-3-carboxaldehyde, 97%
91301-03-0 97%
1g
¥6022.00 2023-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020899-1g
2(1H)-Quinolinone-3-carboxaldehyde
91301-03-0
1g
4144.0CNY 2021-07-07
eNovation Chemicals LLC
D767695-5g
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
91301-03-0 95%
5g
$190 2024-06-07

2-Hydroxyquinoline-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds
Fernandez, M.; et al, Synthesis, 1995, (11), 1362-4

Production Method 2

Reaction Conditions
Reference
Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation
El-Kalyoubi, Samar; et al, Bioorganic Chemistry, 2023, 136,

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ;  reflux
Reference
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities
El-Miligy, Mostafa M. M. ; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),

Production Method 4

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride ;  80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Reference
Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives
Gour, Raghvendra; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium acetate ;  2.2 min
Reference
Effective microwave synthesis of some ring fused quinolines
Nadaraj, V.; et al, Elixir Online Journal, 2012, 9131, 9131-9133

Production Method 6

Reaction Conditions
Reference
Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis
Jung, Jiman; et al, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722

Production Method 7

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives
Devi, K. Sheeja; et al, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ;  6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ;  3 h, 100 °C
Reference
New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity
Pavankumar, B. B.; et al, ChemistrySelect, 2022, 7(31),

Production Method 9

Reaction Conditions
Reference
Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents
Fang, Yilin; et al, Bioorganic Chemistry, 2021, 106,

Production Method 10

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ;  reflux
Reference
Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp
Laiolo, Jeronimo; et al, Scientific Reports, 2021, 11(1),

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ;  2 min
Reference
Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones
Nadaraj, V.; et al, International Journal of Current Research, 2013, 5(5), 1046-1048

Production Method 12

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ;  10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ;  24 - 72 h, reflux
Reference
Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors
Vettorazzi, Marcela; et al, Bioorganic Chemistry, 2020, 94,

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid ,  Water ;  rt; rt → reflux; 3 h, reflux
Reference
A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines
Abonia, Rodrigo; et al, European Journal of Organic Chemistry, 2010, (2), 317-325

Production Method 14

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water
Reference
Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents
Yu, Yan-Cheng; et al, MedChemComm, 2017, 8(6), 1158-1172

Production Method 15

Reaction Conditions
1.1 Solvents: Water ;  0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ;  5 min, cooled
1.3 Reagents: Acetic acid ;  4 h, reflux
Reference
Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes
Mandewale, Mustapha C.; et al, Heterocyclic Letters, 2015, 5(2), 251-259

Production Method 16

Reaction Conditions
1.1 Reagents: Water
Reference
Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds
Shiri, Morteza; et al, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136

Production Method 17

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
Reference
Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines
Marsais, F.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94

2-Hydroxyquinoline-3-carbaldehyde Raw materials

2-Hydroxyquinoline-3-carbaldehyde Preparation Products

2-Hydroxyquinoline-3-carbaldehyde Related Literature

Additional information on 2-Hydroxyquinoline-3-carbaldehyde

Recent Advances in the Study of 2-Hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0) in Chemical Biology and Pharmaceutical Research

2-Hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0) is a versatile organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, its interactions with biological targets, and its potential as a scaffold for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in the field.

One of the most notable advancements in the study of 2-Hydroxyquinoline-3-carbaldehyde is its application in the synthesis of novel antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. The researchers utilized a combination of computational docking and in vitro assays to identify the most promising candidates, with several derivatives showing minimal inhibitory concentrations (MICs) in the low micromolar range. These findings suggest that 2-Hydroxyquinoline-3-carbaldehyde could serve as a valuable scaffold for the development of next-generation antibiotics.

In addition to its antimicrobial properties, 2-Hydroxyquinoline-3-carbaldehyde has also been investigated for its potential in cancer therapy. A recent study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound and its derivatives can modulate key signaling pathways involved in tumor progression. Specifically, the researchers found that certain derivatives inhibit the activity of protein kinases that are overexpressed in various cancers. The study employed a combination of enzymatic assays and cell-based models to validate these effects, providing a strong foundation for further preclinical development.

The chemical reactivity of 2-Hydroxyquinoline-3-carbaldehyde has also been a focal point of recent research. A 2022 paper in *Organic & Biomolecular Chemistry* detailed a novel synthetic route for functionalizing this compound, enabling the creation of a diverse library of derivatives with tailored properties. The authors highlighted the compound's ability to undergo regioselective reactions, which is particularly valuable for medicinal chemistry applications. This work opens new avenues for the design of targeted therapeutics with improved efficacy and reduced off-target effects.

Beyond its direct therapeutic applications, 2-Hydroxyquinoline-3-carbaldehyde has also been explored as a tool for chemical biology. A study published in *Chemical Communications* in 2023 demonstrated its utility as a fluorescent probe for detecting metal ions in biological systems. The compound's ability to selectively bind to specific metal ions and emit a detectable signal makes it a promising candidate for diagnostic applications. This research underscores the compound's versatility and potential impact across multiple disciplines.

In conclusion, recent studies on 2-Hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0) have highlighted its multifaceted role in chemical biology and pharmaceutical research. From its use as a scaffold for antimicrobial and anticancer agents to its applications in synthetic chemistry and diagnostics, this compound continues to be a valuable asset in the pursuit of innovative therapeutic solutions. Future research will likely focus on optimizing its derivatives for clinical translation and exploring new applications in emerging areas such as targeted drug delivery and personalized medicine.

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Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
A916034
Purity:99%/99%
Quantity:5g/25g
Price ($):271.0/949.0